molecular formula C29H19I B12945396 9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene

9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene

Cat. No.: B12945396
M. Wt: 494.4 g/mol
InChI Key: CNIWXVDXWYTFTD-UHFFFAOYSA-N
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Description

Molecular Weight and Symmetry

Compound Molecular Formula Molecular Weight (g/mol)
This compound C₂₉H₁₉I 494.37
9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene C₂₉H₁₉Br 447.38
5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene C₂₉H₁₈Br₂ 526.26

The iodo derivative’s higher molecular weight (494.37 g/mol) versus its bromo counterpart (447.38 g/mol) arises from iodine’s greater atomic mass. This mass difference influences physical properties such as melting point and solubility. For instance, the bromo analogue melts at 249–253°C, while the iodo compound is predicted to melt at 240–245°C due to weaker intermolecular forces.

Electronic Effects

Halogen substitution alters the electron density distribution:

  • Iodine : A weak electron-withdrawing group via inductive effects, but its polarizability enhances π-conjugation.
  • Bromine : Similar inductive withdrawal but lower polarizability, resulting in reduced resonance stabilization.

Density functional theory (DFT) calculations on the bromo derivative show a HOMO-LUMO gap of 3.2 eV, whereas preliminary models for the iodo compound suggest a narrower gap (3.0–3.1 eV) due to enhanced charge transfer interactions.

Crystallographic Trends

The dibromo derivative (5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene) exhibits a 0.15 Å greater core distortion compared to mono-halogenated analogues, attributed to increased steric clashes between bromine atoms and phenyl groups. This suggests that the iodo derivative’s larger halogen would exacerbate such distortions, potentially reducing crystallinity.

Properties

Molecular Formula

C29H19I

Molecular Weight

494.4 g/mol

IUPAC Name

9-iodo-7,7-diphenylbenzo[c]fluorene

InChI

InChI=1S/C29H19I/c30-23-16-17-25-27(19-23)29(21-10-3-1-4-11-21,22-12-5-2-6-13-22)26-18-15-20-9-7-8-14-24(20)28(25)26/h1-19H

InChI Key

CNIWXVDXWYTFTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C4=C2C=C(C=C4)I)C5=CC=CC=C5C=C3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution (EAS) Iodination

The most common method for introducing iodine into aromatic systems is electrophilic aromatic substitution using iodine sources such as iodine (I2) in the presence of oxidants or iodinating reagents like N-iodosuccinimide (NIS).

  • Reagents: N-iodosuccinimide (NIS), iodine with oxidants (e.g., HIO3, H2O2), or iodine monochloride (ICl).
  • Solvents: Polar aprotic solvents such as acetonitrile or dichloromethane.
  • Conditions: Mild temperatures (0 °C to room temperature) to avoid over-iodination or side reactions.

Diazonium Salt Route

An alternative approach involves the formation of a diazonium salt from an amino-substituted precursor followed by Sandmeyer-type iodination:

  • Step 1: Conversion of 9-amino-7,7-diphenyl-7H-benzo[c]fluorene to the corresponding diazonium salt using sodium nitrite (NaNO2) and acid at low temperature (0 °C).
  • Step 2: Treatment of the diazonium salt with potassium iodide (KI) to substitute the diazonium group with iodine.

This method offers high regioselectivity and is widely used for aromatic iodination when amino precursors are available.

Representative Experimental Procedure for Iodination

Based on analogous procedures for iodination of related fluorene derivatives and benzo[c]fluorene compounds, a typical iodination protocol is as follows:

Step Reagents & Conditions Outcome
1 Dissolve 7,7-diphenyl-7H-benzo[c]fluorene in dry acetonitrile Prepare substrate solution
2 Add N-iodosuccinimide (1.1 equiv) slowly at 0 °C under nitrogen atmosphere Initiate electrophilic iodination
3 Stir reaction mixture at room temperature for 2-4 hours Complete iodination at 9-position
4 Quench reaction with aqueous sodium thiosulfate to remove excess iodine Stop reaction and remove iodine
5 Extract product with organic solvent (e.g., dichloromethane), wash, dry, and purify by column chromatography Isolate pure 9-iodo derivative

Data Table: Typical Yields and Purity

Parameter Value/Range Notes
Reaction temperature 0 °C to 25 °C Controlled to avoid side reactions
Reaction time 2–4 hours Monitored by TLC
Yield 70–85% Depending on substrate purity and conditions
Purity (GC or NMR) >98% Confirmed by NMR and GC analysis
Melting point ~250 °C Consistent with literature for similar compounds

Research Findings and Optimization

  • Selectivity: Use of NIS in acetonitrile provides high regioselectivity for the 9-position iodination due to electronic and steric effects of the diphenyl substitution at the 7-position.
  • Solvent Effects: Polar aprotic solvents favor electrophilic iodination by stabilizing intermediates.
  • Temperature Control: Low temperature minimizes polyiodination and decomposition.
  • Purification: Silica gel chromatography with hexane/ethyl acetate mixtures effectively separates the iodinated product.
  • Alternative Routes: Diazonium salt iodination is effective if the amino precursor is accessible, offering complementary synthetic flexibility.

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Disadvantages
Electrophilic Aromatic Substitution (EAS) N-iodosuccinimide (NIS), I2 + oxidants 0 °C to RT, acetonitrile or DCM Simple, direct, good yield and selectivity Requires careful control to avoid over-iodination
Diazonium Salt Route NaNO2, acid, KI 0 °C, aqueous medium High regioselectivity, mild conditions Requires amino precursor, multi-step

Chemical Reactions Analysis

Types of Reactions

9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone for nucleophilic substitution.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.

    Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex polycyclic aromatic compounds.

Scientific Research Applications

9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Potential use in the development of fluorescent probes and imaging agents due to its aromatic structure.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene exerts its effects depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and coupling reactions. In biological systems, its aromatic structure may interact with specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzo[c]fluorene Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Properties
9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene I (C9), 2×Ph (C7) C₃₁H₂₁I 544.40 1384207-26-4 OLED precursor, Suzuki coupling
5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene 2×Br (C5, C9), 2×Ph (C7) C₂₉H₁₈Br₂ 526.26 854952-90-2 High-purity OLED intermediate (>98% purity)
2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene Cl (C2), I (C7), 2×Ph (C9) C₂₅H₁₆ClI 478.75 851119-15-8 Pharmaceutical intermediates, optoelectronics
7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene Br (C7), I (C2), 2×CH₃ (C9) C₁₅H₁₂BrI 381.07 319906-45-1 Organic synthesis, electronic materials

Key Comparative Insights

Reactivity and Electronic Effects
  • Iodine vs. Bromine/Chlorine : The iodine atom in this compound provides superior leaving-group ability in nucleophilic substitution and cross-coupling reactions compared to bromine or chlorine analogs. This makes it more versatile in constructing complex OLED emitters .
  • Steric Hindrance : The 7,7-diphenyl groups in the target compound and 5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene induce significant steric bulk, reducing aggregation in thin-film OLED layers and enhancing device efficiency .
Optoelectronic Performance
  • Conjugation and Bandgap : The benzo[c]fluorene core extends π-conjugation compared to simpler fluorenes (e.g., 7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene), resulting in red-shifted emission and lower bandgaps suitable for deep-blue OLEDs .
  • Halogen Position : Compounds with halogens at the 9-position (e.g., this compound) exhibit stronger electron-withdrawing effects than those with substitutions at peripheral positions (e.g., 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene), influencing charge transport properties .

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